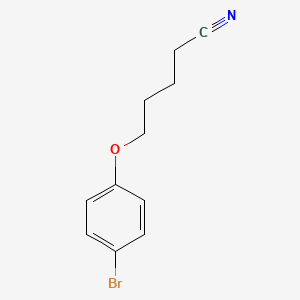
5-(4-Bromophenoxy)pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenoxy)pentanenitrile is an organic compound characterized by a bromophenyl group attached to a pentanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenoxy)pentanenitrile typically involves the reaction of 4-bromophenol with 5-bromopentanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenoxy)pentanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of primary amines.
Scientific Research Applications
5-(4-Bromophenoxy)pentanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 5-(4-Bromophenoxy)pentanenitrile involves its interaction with cellular components. The bromophenyl group can interact with cell membranes, leading to membrane disruption and cell lysis. Additionally, the nitrile group can form reactive intermediates that interfere with cellular processes such as protein synthesis and DNA replication. These interactions result in the compound’s antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenoxyacetic Acid: Similar structure but with an acetic acid group instead of a nitrile group.
2,4,6-Tris(4-bromophenoxy)-1,3,5-triazine: Contains multiple bromophenyl groups attached to a triazine ring.
Pentanenitrile: Similar nitrile group but lacks the bromophenyl group.
Uniqueness
5-(4-Bromophenoxy)pentanenitrile is unique due to the presence of both a bromophenyl group and a nitrile group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
5-(4-bromophenoxy)pentanenitrile |
InChI |
InChI=1S/C11H12BrNO/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13/h4-7H,1-3,9H2 |
InChI Key |
VPGZFPHQUZWQQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCCC#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















